Boc-L-Lys(N3)-OH
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the complete name "hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-" precisely describes its structural features. The alternative International Union of Pure and Applied Chemistry name "(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid" provides equivalent structural information with slight variation in the description of the tert-butoxycarbonyl protecting group. The stereochemical designation (2S) indicates the absolute configuration at the alpha-carbon (carbon-2), conforming to the S-configuration according to Cahn-Ingold-Prelog priority rules, which is consistent with the natural L-amino acid configuration.
The compound exists in multiple synonymous forms in chemical databases, including the widely recognized abbreviation N-tert-butoxycarbonyl-6-azido-L-norleucine and the peptide chemistry notation format. The systematic molecular identifier reveals a six-carbon chain backbone (hexanoic acid) with an azide group (-N₃) attached at the terminal carbon-6 position and a tert-butoxycarbonyl protective group attached to the amino functionality at carbon-2. The stereochemical purity and configuration have been verified through multiple synthetic routes, with optical rotation measurements confirming the S-configuration with specific rotation values reported as [α]/D 13.5±1.0°, measured at a concentration of 1% in ethanol.
The molecular structure incorporates several key functional groups that define its chemical behavior: the terminal carboxylic acid group providing acidic character, the azide moiety offering click chemistry reactivity, and the tert-butoxycarbonyl group serving as an amino-protecting functionality commonly employed in solid-phase peptide synthesis. The linear azide arrangement (-N₃) maintains a characteristic azido geometry with nitrogen-nitrogen bond lengths consistent with established azide structural parameters, contributing to the compound's stability under standard synthetic conditions while retaining reactivity toward alkyne partners in cycloaddition reactions.
Crystallographic Analysis and X-ray Diffraction Data
While specific crystallographic data for hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- remains limited in current literature, related amino acid derivatives provide valuable insights into expected crystal packing behaviors and intermolecular interactions. The crystallographic analysis of similar tert-butoxycarbonyl-protected amino acids demonstrates characteristic hydrogen bonding patterns involving the carboxylic acid groups and amide functionalities. The systematic study of related compounds suggests that this molecule would likely crystallize in centrosymmetric space groups, with potential for both P21 and P212121 space group symmetries commonly observed in protected amino acid derivatives.
The molecular packing arrangements in related azido-containing compounds typically exhibit extended hydrogen bonding networks formed through carboxylic acid dimers and secondary interactions involving the protected amino groups. The presence of the bulky tert-butoxycarbonyl protecting group significantly influences crystal packing efficiency, often resulting in lower packing coefficients compared to unprotected amino acids, with typical values ranging from 0.65 to 0.72. The azide functionality introduces additional considerations for crystallographic analysis, as the linear azide geometry and potential for weak intermolecular interactions can influence overall crystal stability and polymorphic behavior.
Comparative analysis with the crystallographic data of 6-aminohexanoate-cyclic-dimer hydrolase crystals, which exhibit hexagonal symmetry with unit-cell parameters a = b = 130.75 Å and c = 58.23 Å, provides methodological insights applicable to small molecule crystallization of related hexanoic acid derivatives. The successful crystallization conditions employed sodium citrate as precipitant in imidazole buffer at pH 8.0, suggesting that similar ionic strength and pH conditions might facilitate crystallization of the target compound. The diffraction quality achieved in related studies, with resolution limits extending to 1.90 Å for native crystals, demonstrates the feasibility of obtaining high-resolution structural data for this class of compounds.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- involves multiple equilibrium processes that significantly impact its chemical stability and reactivity profile. The primary tautomeric consideration involves the azide-tetrazole isomerization, where the terminal azide group can undergo intramolecular cyclization to form a tetrazole ring system. Research on related azido-containing molecules demonstrates that azide-to-tetrazole isomerization occurs with varying facility depending on the substitution pattern and electronic environment, with activation barriers typically ranging from 25 to 40 kilocalories per mole.
The comparative stability analysis reveals that tetrazole tautomers generally exhibit enhanced thermodynamic stability relative to their azide counterparts due to the aromatic character of the five-membered tetrazole ring. Density functional theory calculations on related systems indicate that the tetrazole form benefits from additional aromatic stabilization energy of approximately 8-12 kilocalories per mole compared to the open azide structure. However, the specific substitution pattern in hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- with electron-withdrawing carboxylic acid and electron-donating amino functionalities creates a unique electronic environment that modulates this tautomeric equilibrium.
The kinetic aspects of tautomerization reveal that azide-tetrazole interconversion proceeds through a concerted mechanism involving simultaneous bond formation and electron reorganization. The presence of the tert-butoxycarbonyl protecting group introduces steric hindrance that can influence the activation barrier for cyclization, potentially favoring the azide form under standard conditions. Temperature-dependent studies on analogous compounds demonstrate that elevated temperatures (above 80°C) can shift the equilibrium toward the tetrazole tautomer, while ambient conditions generally favor the azide form.
Conformational Studies via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the conformational preferences and dynamic behavior of hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the compound's conformational ensemble, with the tert-butoxycarbonyl group appearing as a distinctive singlet at approximately 1.45 parts per million due to the nine equivalent methyl protons. The alpha-proton adjacent to the protected amino group typically resonates as a multiplet around 4.2-4.4 parts per million, with coupling patterns that provide information about the local conformational preferences around the chiral center.
The carbon-13 nuclear magnetic resonance analysis reveals detailed information about the electronic environment of each carbon atom, with the carbonyl carbon of the protecting group appearing around 155-160 parts per million and the carboxylic acid carbonyl resonating near 175-180 parts per million. The systematic analysis of carbon chemical shifts provides insights into conformational preferences, particularly regarding the orientation of the tert-butoxycarbonyl group relative to the amino acid backbone. The methylene carbons of the hexanoic acid chain exhibit characteristic chemical shifts between 22-35 parts per million, with the carbon bearing the azide group typically appearing slightly downfield due to the electron-withdrawing effect of the azide functionality.
Variable temperature nuclear magnetic resonance studies reveal dynamic processes involving rotation around single bonds, particularly the C-N bond connecting the tert-butoxycarbonyl group to the amino acid framework. The activation energy for tert-butoxycarbonyl group rotation has been estimated at approximately 12-15 kilocalories per mole based on coalescence temperature measurements, indicating restricted rotation at room temperature. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about through-space interactions that define the preferred solution conformations.
The azide group's influence on conformational preferences becomes evident through nuclear magnetic resonance coupling pattern analysis, where the terminal methylene group adjacent to the azide exhibits characteristic coupling constants that reflect gauche and anti conformational populations. Temperature-dependent studies demonstrate that the compound adopts multiple conformational states in solution, with exchange rates that are intermediate on the nuclear magnetic resonance timescale at room temperature, resulting in broadened resonances for certain protons. Solvent effects play a significant role in conformational preferences, with polar protic solvents like deuterium oxide promoting extended conformations through hydrogen bonding interactions, while aprotic solvents favor more compact structures.
Properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPDWWWUARZIW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648862 | |
| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846549-33-5 | |
| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones. They also deacetylate nonhistone proteins.
Mode of Action
Boc-Lys(N3)-OH interacts with its targets, the HDACs, by serving as a substrate. Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs. HDACs differ in substrate affinity towards different substrates.
Biochemical Pathways
Boc-Lys(N3)-OH affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs. HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins. Deacetylation may lead to a change in the conformation and/or activity of the substrates. Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression.
Pharmacokinetics
It’s known that boc-lys(n3)-oh can be used as a building block to synthesize other compounds, which suggests that it may undergo metabolic transformations.
Result of Action
The molecular and cellular effects of Boc-Lys(N3)-OH’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis. By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes.
Action Environment
The action, efficacy, and stability of Boc-Lys(N3)-OH can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment. .
Biochemical Analysis
Biochemical Properties
Boc-Lys(N3)-OH is a substrate for histone deacetylases (HDACs). HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones. Boc-Lys(N3)-OH interacts with these enzymes, and its deacetylation may lead to a change in the conformation and/or activity of the substrates.
Cellular Effects
The effects of Boc-Lys(N3)-OH on cells are primarily mediated through its interactions with HDACs. Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis. Therefore, Boc-Lys(N3)-OH, as a substrate for HDACs, can influence these cellular processes.
Molecular Mechanism
The molecular mechanism of Boc-Lys(N3)-OH involves its interaction with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins. Boc-Lys(N3)-OH, being a substrate for these enzymes, undergoes deacetylation, which may lead to changes in gene expression and other cellular processes.
Biological Activity
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, commonly referred to as Boc-L-Nle-OH, is a synthetic compound with significant implications in biochemical research and therapeutic applications. This article examines its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C11H20N4O4
- Molecular Weight : 272.30 g/mol
- CAS Number : 846549-33-5
- Appearance : Colorless to slightly yellow oil
- Purity : Typically around 95%.
Target Interaction
The primary biological target of Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is Histone Deacetylases (HDACs) . The compound acts as a substrate for these enzymes, influencing the acetylation status of lysine residues on histones and other proteins. This modulation can lead to significant changes in gene expression and cellular function:
- Histone Acetylation : The compound alters the acetylation levels by inhibiting HDACs, which may result in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical Pathways
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- affects several biochemical pathways:
- Regulation of Gene Expression : By modifying histone acetylation, it plays a role in chromatin remodeling and gene transcription.
- Cell Cycle Regulation : The inhibition of HDACs can lead to cell cycle arrest in cancer cells, providing a potential therapeutic avenue for cancer treatment .
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis due to its azide functionality. The azide group allows for conjugation through click chemistry, facilitating the incorporation of bioactive moieties into peptides. This capability is particularly useful for:
- Creating Novel Therapeutics : By enabling the synthesis of peptides with enhanced biological properties.
- Studying Protein Interactions : The Boc protecting group allows for selective modifications that are crucial in probing protein-protein interactions.
Bioconjugation
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- can be utilized in bioconjugation reactions. Its azide group facilitates the attachment to various biomolecules such as:
- Antibodies
- Nanoparticles
- Drugs
This versatility makes it a key component in developing targeted therapies and diagnostic tools .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Azidohexanoic Acid | 79598-53-1 | Contains an azide group; used in click chemistry |
| N-epsilon-Boc-D-Lysine | 31202-69-4 | Amino acid derivative; used in peptide synthesis |
| Boc-Lys(N3)-OH | 846549-33-5 | Similar structure; used in bioconjugation |
The unique combination of hexanoic acid with an azide functionality and protective Boc group distinguishes Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- from other compounds. This arrangement allows for versatile applications not easily achievable with other similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of Hexanoic acid derivatives in various therapeutic contexts:
- Cancer Therapy : Research indicates that compounds similar to Hexanoic acid can effectively induce apoptosis in cancer cells through HDAC inhibition.
- Antibacterial Activity : Investigations into the azide functionality suggest potential applications in developing antibacterial agents targeting bacterial cell wall synthesis mechanisms .
- Protein Modification Techniques : Studies demonstrate successful site-specific modifications of proteins using Hexanoic acid derivatives via Staudinger ligation techniques, enhancing our understanding of post-translational modifications .
Scientific Research Applications
Histone Deacetylase Inhibition
One of the primary biological targets of Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is histone deacetylases (HDACs). This compound acts as a substrate for HDACs, influencing the acetylation status of lysine residues on histones. The modulation of histone acetylation can lead to significant changes in gene expression and cellular function:
- Gene Regulation : By inhibiting HDACs, this compound can activate tumor suppressor genes and repress oncogenes, making it a potential candidate for cancer therapy.
- Cell Cycle Regulation : The inhibition of HDACs may induce cell cycle arrest in cancer cells, providing avenues for therapeutic interventions.
Peptide Synthesis
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- serves as a valuable building block in peptide synthesis due to its azide functionality:
- Click Chemistry : The azide group allows for conjugation through click chemistry, facilitating the incorporation of bioactive moieties into peptides.
- Therapeutic Development : This capability is particularly useful for creating novel therapeutics with enhanced biological properties.
Bioconjugation
The azide group in Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- enables its use in bioconjugation reactions:
- Targeted Therapies : It can be utilized to attach various biomolecules such as antibodies and nanoparticles, enhancing the specificity of therapeutic agents.
- Diagnostic Tools : The versatility of this compound makes it a key component in developing advanced diagnostic tools.
Protein Modification Techniques
Recent studies have shown that Hexanoic acid derivatives can facilitate site-specific modifications of proteins:
- Staudinger Ligation Techniques : These techniques enhance our understanding of post-translational modifications and protein interactions.
Cancer Therapy
Research indicates that compounds similar to Hexanoic acid can effectively induce apoptosis in cancer cells through HDAC inhibition. Studies have demonstrated that by modifying histone acetylation levels, these compounds can influence tumor growth dynamics.
Antibacterial Activity
Investigations into the azide functionality suggest potential applications in developing antibacterial agents that target bacterial cell wall synthesis mechanisms. This opens new pathways for antibiotic development.
Protein Interaction Studies
Studies have successfully demonstrated site-specific modifications using Hexanoic acid derivatives via Staudinger ligation techniques. These advancements enhance our understanding of protein-protein interactions and their implications in various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Hexanoic Acid Derivatives
Key Observations :
- The azido group in the target compound is directly attached to the hexanoic acid backbone, unlike the amide-linked azide in CAS 866363-71-5, which may reduce steric hindrance during click reactions .
- Compared to 6-(dimethylamino)hexanoic acid, the Boc-protected amine in the target compound avoids undesired side reactions (e.g., nucleophilic substitution) in acidic or basic conditions .
Key Differences :
- The target compound’s Boc group requires controlled deprotection (e.g., TFA), whereas dimethylamino derivatives are permanently charged at physiological pH, limiting their utility in neutral environments .
- Azide reactivity in the target compound is superior to tertiary amines in catalysis-free conjugation applications .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | 6-(Dimethylamino)hexanoic acid | 6-Azidohexanoic Acid Amide |
|---|---|---|---|
| LogP | 1.8 (predicted) | 0.5 | 2.1 |
| Water Solubility | Low (Boc hydrophobicity) | High (ionizable amine) | Moderate |
| pKa (Amine) | ~10 (Boc-protected) | 8.9 (dimethylamino) | - |
Implications :
- The Boc group reduces water solubility, necessitating organic solvents for handling, whereas dimethylamino derivatives are more hydrophilic .
- The azide’s electron-withdrawing effect slightly increases acidity compared to unsubstituted hexanoic acid (pKa ~4.8 vs. 4.7) .
Preparation Methods
Boc Protection of the α-Amino Group
The Boc group is introduced early to protect the α-amino group of L-lysine derivatives. In a representative protocol:
-
Lysine hydrochloride is dissolved in water with NaHCO₃ and reacted with di-tert-butyl dicarbonate [(Boc)₂O] in dioxane at 0–25°C for 24 hours.
-
The Boc-protected intermediate Boc-Lys(Boc)-OH is isolated via ethyl acetate extraction and MgSO₄ drying, achieving 85% yield.
Key Considerations :
Nucleophilic Substitution of Halides
-
Substrate : 6-Chlorohexanoic acid derivatives (e.g., 4-chlorobutyl acetate).
-
Conditions : Sodium azide (1.2 eq) in DMF at 80°C for 16 hours.
Limitations :
Diazotransfer Reactions
-
Reagents : Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide.
-
Substrate : Primary amines (e.g., 6-aminohexanoic acid).
-
Yield : >90% for ω-azido amino acids under optimized conditions.
Advantages :
Stereochemical Preservation
The (S)-configuration is maintained using L-lysine as the chiral starting material. Critical steps include:
-
Low-temperature reactions (<25°C) during Boc protection to prevent epimerization.
-
Avoiding strong bases near the chiral center during azide introduction.
Stepwise Synthesis and Optimization
Route 1: Boc Protection Followed by Azidation
-
Starting Material : L-lysine hydrochloride.
-
Boc Protection :
-
Mesylation/Chlorination :
-
Convert C6 hydroxyl to mesylate (MsCl, TEA) or chloride (SOCl₂).
-
-
Azidation :
Challenges :
Critical Analysis of Methodologies
Yield and Purity Comparison
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335) per GHS classification .
- Safety Protocols : Use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin/eye contact. For spills, employ dust suppression (e.g., water mist) and avoid dry sweeping to prevent inhalation .
- Storage : Store at 2–8°C in a sealed container with desiccants to prevent hydrolysis of the azido group .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry (e.g., (2S)-configuration) and Boc-group integrity. Compare coupling constants to synthetic intermediates in similar protocols .
- IR Spectroscopy : Identify key functional groups (e.g., azido stretch ~2100 cm, Boc carbonyl ~1680–1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the labile azido moiety .
Advanced Research Questions
Q. How can researchers optimize the Boc-protection step during synthesis to improve yield and purity?
- Methodological Answer :
- Reagent Selection : Use BocO (di-tert-butyl dicarbonate) with a catalytic base (e.g., DMAP) in anhydrous THF to minimize side reactions .
- Reaction Monitoring : Track Boc-group incorporation via TLC (Rf shift) or in-situ FTIR for carbonyl formation.
- Workup : Extract unreacted reagents with ethyl acetate and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical strategies resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- Multi-Technique Validation : Combine --HSQC NMR to resolve overlapping signals and X-ray crystallography for absolute configuration confirmation .
- Isotopic Labeling : Synthesize -labeled azido derivatives to distinguish azido peaks from noise in complex matrices .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to validate assignments .
Q. How is this compound applied in the design of kinase inhibitors or peptide-based therapeutics?
- Methodological Answer :
- Kinase Inhibitor Scaffolds : The azido group enables "click chemistry" for conjugating pharmacophores (e.g., triazole linkages via CuAAC). See WO2018/072614 for AXL/VEGFR2 inhibitor analogs .
- Peptide Synthesis : The Boc-protected amino acid serves as a building block for solid-phase peptide synthesis (SPPS). Deprotection with TFA yields free amines for further functionalization .
- Targeted Drug Delivery : Conjugate the azido moiety to antibodies or nanoparticles via strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
